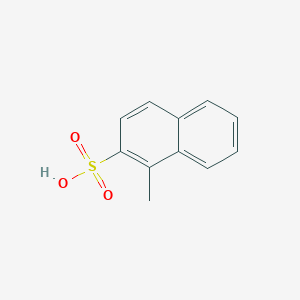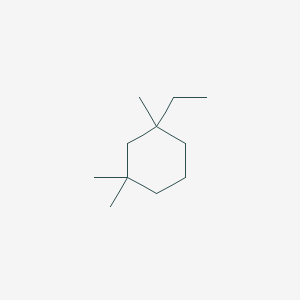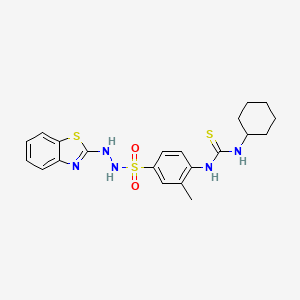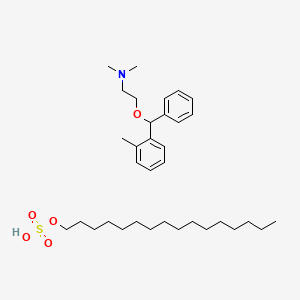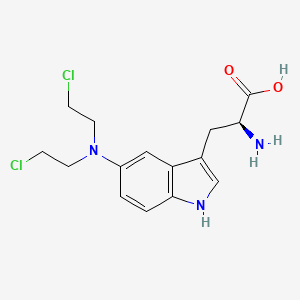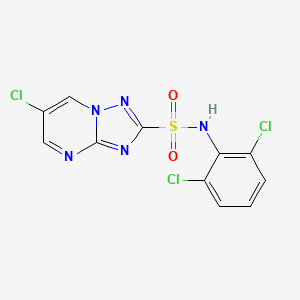
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound often involve scale-up reactions and late-stage functionalization to ensure high yields and purity. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it a viable option for large-scale production .
化学反应分析
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, solvents like toluene or ethanol, and catalysts like copper acetate for cycloaddition reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
相似化合物的比较
Similar Compounds
(1,2,4)Triazolo(1,5-a)pyridines: These compounds share a similar triazole ring structure but differ in their substituents and biological activities.
Pyrazolo(3,4-d)pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- is unique due to its specific sulfonamide group and the presence of multiple chlorine atoms, which contribute to its distinct biological activities and chemical properties .
This detailed article provides a comprehensive overview of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
98967-02-3 |
|---|---|
分子式 |
C11H6Cl3N5O2S |
分子量 |
378.6 g/mol |
IUPAC 名称 |
6-chloro-N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H6Cl3N5O2S/c12-6-4-15-10-16-11(17-19(10)5-6)22(20,21)18-9-7(13)2-1-3-8(9)14/h1-5,18H |
InChI 键 |
RNQNOLZPJXHHBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C=C(C=NC3=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



